molecular formula C19H19N3O2 B1191819 Pirotinib

Pirotinib

カタログ番号: B1191819
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pirotinib, also known as KBP-5209, is orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB;  EGFR) family, with potential antineoplastic activity. Upon administration, this compound selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1;  EGFR), 2 (ErbB2;  HER2), and 4 (ErbB4;  HER4). This may result in the inhibition of cell growth and angiogenesis in tumors overexpressing these RTKs. EGFRs play major roles in both tumor cell proliferation and tumor vascularization, and are overexpressed in many cancer cell types.

科学的研究の応用

Antineoplastic Activity

Pirotinib, an orally bioavailable inhibitor, primarily focuses on the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family. Its significant role lies in its potential antineoplastic activity. This compound selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4). The inhibition of these receptors can lead to the suppression of cell growth and angiogenesis in tumors that overexpress these RTKs. EGFRs are crucial in both the proliferation of tumor cells and tumor vascularization and are overexpressed in numerous cancer cell types (Definitions, 2020).

Relevant Research Studies

However, there is limited direct research available on this compound specifically. Most of the studies identified in the search focus on other related drugs and inhibitors, such as Larotrectinib, and their applications in various cancer treatments. These studies explore the efficacy and safety of these inhibitors in different types of cancers, including their role in pediatric and adult cancer treatments. For instance, Drilon et al. (2018) investigated the efficacy of Larotrectinib, a highly selective TRK inhibitor, in adults and children with tumors with TRK fusions (Drilon et al., 2018).

Further Research and Developments

To gain a comprehensive understanding of the role of this compound in scientific research, it is essential to monitor ongoing and future developments in the field. The continuous advancement in the study of protein sequences and functional annotation, as conducted by organizations like the Universal Protein Resource (UniProt), provides an essential foundation for understanding the mechanisms and applications of drugs like this compound (The UniProt Consortium, 2009).

特性

分子式

C19H19N3O2

外観

Solid powder

同義語

KBP-5209;  KBP 5209;  KBP5209;  Pirotinib; none

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。